molecular formula C10H12ClNOS B14487827 O-[(2-Chlorophenyl)methyl] ethylcarbamothioate CAS No. 65604-58-2

O-[(2-Chlorophenyl)methyl] ethylcarbamothioate

Cat. No.: B14487827
CAS No.: 65604-58-2
M. Wt: 229.73 g/mol
InChI Key: CGUPMLYAXXKTAL-UHFFFAOYSA-N
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Description

O-[(2-Chlorophenyl)methyl] ethylcarbamothioate is an organic compound with the molecular formula C11H14ClNOS It is characterized by the presence of a chlorophenyl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-Chlorophenyl)methyl] ethylcarbamothioate typically involves the reaction of 2-chlorobenzyl chloride with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[(2-Chlorophenyl)methyl] ethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-[(2-Chlorophenyl)methyl] ethylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(2-Chlorophenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • O-[(2-Chlorophenyl)methyl] methylcarbamothioate
  • O-[(2-Chlorophenyl)methyl] propylcarbamothioate
  • O-[(2-Chlorophenyl)methyl] butylcarbamothioate

Uniqueness

O-[(2-Chlorophenyl)methyl] ethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

65604-58-2

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

O-[(2-chlorophenyl)methyl] N-ethylcarbamothioate

InChI

InChI=1S/C10H12ClNOS/c1-2-12-10(14)13-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

CGUPMLYAXXKTAL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)OCC1=CC=CC=C1Cl

Origin of Product

United States

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